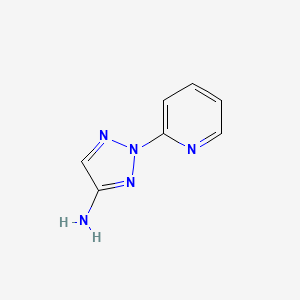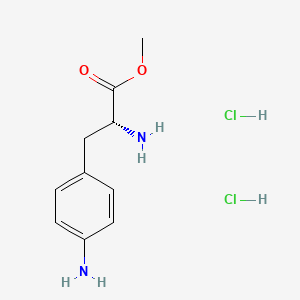![molecular formula C7H6Cl2N2O B2793616 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine CAS No. 1269461-25-7](/img/structure/B2793616.png)
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is a heterocyclic organic compound characterized by its unique structure, which includes a pyrano[3,4-d]pyrimidine core with chlorine atoms at the 2 and 4 positions
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the activity of certain proteins, such as cdk2 .
Mode of Action
It’s known that similar compounds can inhibit the activity of target proteins by binding to their active sites, thereby preventing their normal function .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,4-dichloropyrimidine derivatives with suitable dihydro-pyrano derivatives in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows it to be a useful tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
2,4-Dichloropyrimidine
2,4-Dichloro-5H-pyrano[3,4-d]pyrimidine
2,4-Dichloro-6,8-dihydro-5H-pyrimido[3,4-d]pyrimidine
Uniqueness: 2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is unique due to its specific structural features, which include the pyrano[3,4-d]pyrimidine core and the presence of chlorine atoms at the 2 and 4 positions
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFHGOSDKHGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2793534.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2793538.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2793539.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2793540.png)
![[(2,5-Dimethoxyphenyl)carbamoyl]formic acid](/img/structure/B2793541.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793544.png)

![2-Cyclopropyl-4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2793547.png)

![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2793552.png)
![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)

